molecular formula C16H16O7 B3337949 Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate CAS No. 832739-33-0

Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate

Cat. No.: B3337949
CAS No.: 832739-33-0
M. Wt: 320.29 g/mol
InChI Key: MQGJFCDCYORVCP-UHFFFAOYSA-N
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Description

Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C16H16O7 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group, two methoxy groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 4-formyl-2,6-dimethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: 5-[(4-carboxy-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate.

    Reduction: 5-[(4-hydroxymethyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains an amino group instead of a formyl group.

    4-Methyl-2,6-dimethoxyphenol: Lacks the furan ring and formyl group.

    Methyl 5-(methoxymethyl)furan-2-carboxylate: Contains a methoxymethyl group instead of the formyl and dimethoxyphenoxy groups.

Uniqueness

Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the formyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7/c1-19-13-6-10(8-17)7-14(20-2)15(13)22-9-11-4-5-12(23-11)16(18)21-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGJFCDCYORVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(O2)C(=O)OC)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162401
Record name Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-33-0
Record name Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-formyl-2,6-dimethoxyphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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